(3-Bromoprop-2-EN-1-YL)benzene
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Overview
Description
(3-Bromoprop-2-EN-1-YL)benzene: is an organic compound with the molecular formula C9H9Br and a molecular weight of 197.07 g/mol . It is also known by other names such as (3-Bromoprop-1-en-2-yl)benzene and (1-Bromomethyl-vinyl)benzene . This compound is a colorless to pale yellow liquid with a distinctive odor and is used primarily as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Bromoprop-2-EN-1-YL)benzene can be synthesized through the reaction of benzene with 3-bromopropene . The reaction typically involves the use of a catalyst and controlled reaction conditions such as temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent control over reaction parameters to maximize yield and purity . The process may include steps such as purification and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: (3-Bromoprop-2-EN-1-YL)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as sodium hydroxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are often used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as phenylpropene derivatives.
Oxidation: Products can include carboxylic acids or ketones.
Reduction: Products can include alkanes or alcohols.
Scientific Research Applications
Chemistry: (3-Bromoprop-2-EN-1-YL)benzene is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: In biological research, this compound is used to study the effects of brominated compounds on biological systems. It is also explored for its potential use in the development of pharmaceuticals.
Industry: Industrially, this compound is used in the production of polymers and other materials. It serves as a building block for the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of (3-Bromoprop-2-EN-1-YL)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
- (3-Bromo-1-propynyl)benzene
- (3-Bromoprop-1-en-2-yl)benzene
- (1-Bromomethyl-vinyl)benzene
Uniqueness: (3-Bromoprop-2-EN-1-YL)benzene is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis. Its reactivity and the presence of the bromine atom make it distinct from other similar compounds.
Properties
Molecular Formula |
C9H9Br |
---|---|
Molecular Weight |
197.07 g/mol |
IUPAC Name |
[(E)-3-bromoprop-2-enyl]benzene |
InChI |
InChI=1S/C9H9Br/c10-8-4-7-9-5-2-1-3-6-9/h1-6,8H,7H2/b8-4+ |
InChI Key |
MWTWAEXAFOVSLO-XBXARRHUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C/C=C/Br |
Canonical SMILES |
C1=CC=C(C=C1)CC=CBr |
Origin of Product |
United States |
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